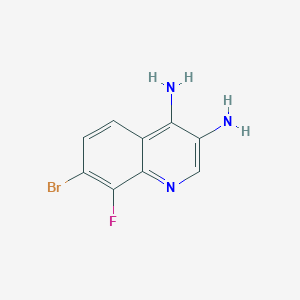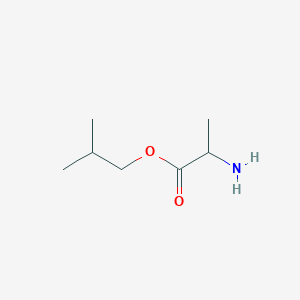![molecular formula C11H17Cl B13205405 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Chloromethyl)cyclopropyl]bicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane typically involves the chloromethylation of cyclopropyl derivatives followed by a series of cycloaddition reactions. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling the temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methylene chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
Applications De Recherche Scientifique
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other members of the norbornane family, such as:
Norbornane: A simpler bicyclic compound.
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a similar structure.
Uniqueness
2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane is unique due to its chloromethyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H17Cl |
|---|---|
Poids moléculaire |
184.70 g/mol |
Nom IUPAC |
2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h8-10H,1-7H2 |
Clé InChI |
KMOPXHBLXJUOBH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C3(CC3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)
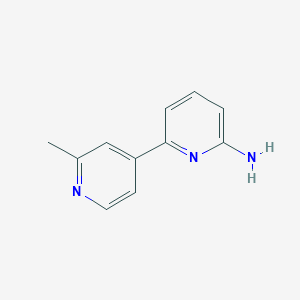



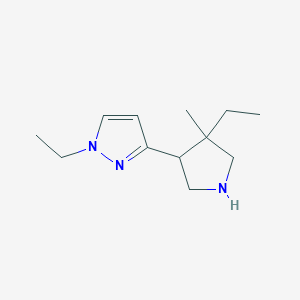


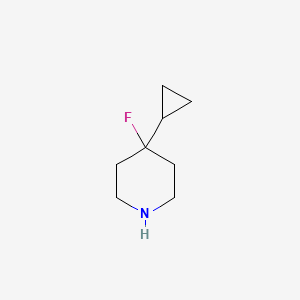
amine](/img/structure/B13205387.png)
